N-[(thiophen-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide
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Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a thiazole ring, an amide group, and a trifluoromethoxy group attached to a phenyl ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiazole is a similar five-membered ring containing nitrogen and sulfur . The trifluoromethoxy group is a powerful electron-withdrawing group, which can significantly affect the electronic properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and thiazole rings, along with the phenyl ring, would contribute to the compound’s aromaticity . The trifluoromethoxy group would likely strongly influence the compound’s electronic structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively stable and possibly planar. The trifluoromethoxy group could make the compound more volatile and less polar .Mechanism of Action
Future Directions
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, compounds like the one you’re asking about could potentially have interesting biological activities and could be a subject of future research.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S2/c18-17(19,20)25-13-5-3-11(4-6-13)22-16-23-12(10-27-16)8-15(24)21-9-14-2-1-7-26-14/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTKRQJYVNDECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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